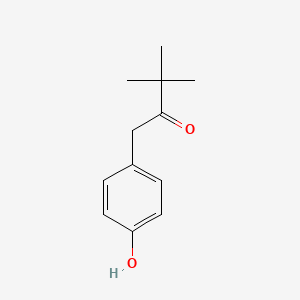

1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9/h4-7,13H,8H2,1-3H3 |

InChI Key |

IVTIVKAOWFOUCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Catalytic System and Reaction Parameters

The Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one represents a direct and atom-economical route. A key advancement involves using acid-activated Montmorillonite clay catalysts (e.g., HCl-treated Na-Montmorillonite) to enhance selectivity and recyclability. The catalyst is characterized by:

-

Surface area : 250–400 m²/g

-

Pore structure : Micropores (5–15 Å) and mesopores (30–80 Å)

-

Acidity : 0.4–0.6 mmol/g

Reaction conditions include:

-

Molar ratio (phenol:4-hydroxybutan-2-one) : 3:1 to 1:3

-

Temperature : 100–140°C

-

Pressure : 1–15 bar

-

Time : 12–24 hours

Performance and Selectivity

Under optimized conditions, this method achieves 75–81% selectivity for the target compound with minimal by-products. The solid acid catalyst can be reused for multiple cycles without significant loss of activity, addressing environmental concerns associated with traditional Lewis acids like AlCl₃.

Multi-Step Synthesis via Alkoxy Intermediates

Reaction Sequence and Key Steps

This method involves sequential functional group transformations:

-

Condensation : 4-tert-Alkoxy-benzaldehyde reacts with acetone under basic conditions (KOH/NaOH) to form 1-(4-tert-alkoxy-phenyl)-but-1-en-3-one.

-

Hydrogenation : The enone intermediate is hydrogenated using Pd/C or Pt/C catalysts to yield 1-(4-tert-alkoxy-phenyl)-butan-3-one.

-

Acid-Mediated Deprotection : Treatment with HBr or HCl removes the tert-alkoxy group, yielding the final product.

Advantages and Limitations

-

Challenges : Incomplete deprotection and handling of corrosive acids (e.g., HBr) complicate purification.

Tosyloxy Intermediate-Based Alkylation

Phase Transfer Catalysis (PTC) Approach

A less conventional route involves the synthesis of 2,2-dimethyl-1-tosyloxy-butan-3-one, which reacts with 4-chlorophenol under basic conditions:

-

Tosylation : 2,2-dimethyl-1-hydroxy-butan-3-one is treated with TsCl in CHCl₃ with pyridine.

-

Alkylation : The tosyloxy intermediate reacts with 4-chlorophenol in glycol at 100–120°C for 48 hours.

Efficiency and Scalability

-

Yield : 55–60% for the alkylation step.

-

Drawbacks : Requires stoichiometric TsCl and prolonged reaction times, limiting industrial applicability.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzophenone.

Reduction: Formation of 1-(4-hydroxyphenyl)-3,3-dimethylbutanol.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

- Anti-inflammatory Effects : Research indicates that 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one exhibits anti-inflammatory properties. It has been tested in various formulations aimed at reducing inflammation in skin conditions, making it a candidate for topical pharmaceutical preparations .

- Cosmetic Uses : The compound is utilized in cosmetic formulations for its potential antioxidant properties. It helps in protecting the skin from oxidative stress and may enhance skin hydration and elasticity. Its incorporation into creams and lotions aims to improve skin health and appearance.

- Biological Activity : Studies have shown that this compound can act as a radical scavenger, providing neuroprotective effects in cellular models of injury. This property suggests potential applications in neuroprotective therapies .

Case Study 1: Anti-inflammatory Cream Development

A study focused on developing a topical cream containing this compound demonstrated significant reductions in erythema and swelling in animal models of skin inflammation. The cream was formulated with other emollients to enhance skin penetration and efficacy. Results indicated that the cream effectively reduced inflammation markers compared to untreated controls .

Case Study 2: Neuroprotective Agent Investigation

In vitro studies have evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. When tested on cortical neurons, it showed promising results in reducing cell death and promoting cell survival through mechanisms involving radical scavenging and modulation of inflammatory pathways .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity Hydroxyphenyl vs. The latter is regulated in cosmetics due to safety concerns . Sulfonyl vs. Hydroxyl Groups: The sulfonyl group in 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one introduces strong electron-withdrawing effects, altering reactivity in catalysis or medicinal chemistry applications. This contrasts with the electron-donating hydroxyl group in the target compound .

Synthetic Pathways The target compound and analogs like 4-((4-Methoxybenzyl)oxy)-3,3-dimethylbutan-2-one are synthesized via nucleophilic substitution or etherification reactions. For example, 1-bromo-3,3-dimethylbutan-2-one (a common intermediate) reacts with phenolic or sulfinic acid derivatives under basic conditions .

Biological Activity Antioxidant Potential: 4-(4-Hydroxyphenyl)-2-butanone (SR1) demonstrated significant DPPH radical scavenging, attributed to its phenolic hydroxyl group. Cytotoxicity: β-carboline derivatives with 4-hydroxyphenyl groups (e.g., N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide) show IC₅₀ values of ~1.65 μM in ovarian cancer cells. This highlights the pharmacophore role of the hydroxyphenyl group .

Regulatory and Industrial Applications

- Chlorophenyl analogs face restrictions in cosmetics under EU Regulation 1223/2009, emphasizing the importance of substituent choice in product safety .

- The benzimidazole-thioether derivative (CAS 302929-96-0) exemplifies the structural versatility of the 3,3-dimethylbutan-2-one core in drug design .

Biological Activity

1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one, also known as 4-hydroxy-3,3-dimethylbutan-2-one, is an organic compound recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical and cosmetic applications due to its antioxidant properties and potential therapeutic effects.

- Molecular Formula : CHO\

- Molecular Weight : Approximately 192.25 g/mol

Antioxidant Properties

The presence of the hydroxyl group on the phenyl ring enhances the compound's ability to scavenge free radicals, thereby exhibiting significant antioxidant activity. Studies have shown that this compound can effectively reduce oxidative stress in various biological systems.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 1–2 µg/mL.

- Escherichia coli : Showed an MIC ranging from 2–8 µg/mL.

This differential activity highlights the compound's potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Effects

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This mechanism is particularly relevant in contexts such as chronic inflammatory diseases .

Study 1: Antioxidant Activity Assessment

In a comparative study assessing various phenolic compounds, this compound was found to have superior radical scavenging activity. The following table summarizes the results:

| Compound | DPPH IC (µg/mL) | ABTS IC (µg/mL) |

|---|---|---|

| This compound | 25.5 | 30.7 |

| Gallic Acid | 20.0 | 25.0 |

| Quercetin | 22.5 | 28.0 |

The results indicate that while gallic acid exhibited lower IC values (indicating higher activity), the compound still showed significant antioxidant potential .

Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various chalcone derivatives included this compound. The findings are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Enterococcus faecalis | 2 |

| Escherichia coli | 4 |

| Salmonella enterica | 8 |

These results confirm the compound's effectiveness against several pathogenic bacteria, supporting its potential use in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group facilitates electron donation to free radicals.

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell death.

- Cytokine Inhibition : It may downregulate the expression of pro-inflammatory cytokines, reducing inflammation.

Q & A

Q. How can researchers confirm the structural identity of 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one using spectroscopic methods?

To confirm the structure, employ NMR spectroscopy (¹H and ¹³C) to analyze chemical shifts and coupling patterns. For example, in CDCl₃ at 400 MHz, the ketone group (C=O) typically resonates near δ 200-210 ppm in ¹³C NMR, while aromatic protons from the 4-hydroxyphenyl group appear as doublets in the δ 6.5-7.5 ppm range in ¹H NMR. Compare observed shifts with computational predictions (e.g., DFT calculations) or literature data for analogous compounds . Complement with IR spectroscopy to confirm hydroxyl (broad ~3200-3600 cm⁻¹) and ketone (sharp ~1700 cm⁻¹) functional groups.

Q. What methodologies are recommended for optimizing the synthesis of this compound?

Key steps include:

- Friedel-Crafts acylation : React 4-hydroxyphenyl derivatives with 3,3-dimethylbutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Solvent selection : Use dichloromethane or toluene to stabilize intermediates.

- Purification : Employ flash chromatography (e.g., pentane/EtOAc gradients) or recrystallization to isolate the product. Monitor reaction progress via TLC and optimize yields (typically 60-80%) by adjusting catalyst loading and temperature .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Exposure limits : Adhere to IFRA standards for analogous ketones, which recommend ≤0.1% in leave-on products due to sensitization risks.

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Waste disposal : Neutralize acidic byproducts before disposal. Consult RIFM safety assessments for toxicity profiles .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Solubility : Perform shake-flask experiments in polar (water, methanol) and nonpolar (hexane) solvents.

- Stability : Conduct accelerated degradation studies under UV light, heat (40-60°C), and varying pH (2-12). Monitor decomposition via HPLC or GC-MS.

- pKa estimation : Use potentiometric titration or computational tools (e.g., MarvinSketch) to predict hydroxyl group acidity (~pKa 9-10) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times).

- Meta-analysis : Aggregate data from multiple sources to identify trends. For example, fluorinated analogs (e.g., 1-(2-Fluorophenyl) derivatives) may show enhanced receptor binding due to electronic effects, explaining variability in antimicrobial activity .

Q. How can stereochemical challenges in synthesizing chiral derivatives of this compound be resolved?

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in ketone reductions to achieve enantiomeric excess (>90%). Validate configurations via X-ray crystallography or optical rotation comparisons .

Q. What advanced techniques are used to study the metabolic fate of this compound in biological systems?

- HPLC-MS/MS : Track phase I/II metabolites (e.g., glucuronidated or sulfated forms) in liver microsome assays.

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways.

- In silico modeling : Predict CYP450-mediated oxidation sites using software like Schrödinger’s ADMET Predictor .

Q. How do regulatory constraints (e.g., EU cosmetic regulations) impact formulation studies involving this compound?

- Concentration limits : Follow EU Regulation (EC) No 1223/2009, which restricts climbazole (a structural analog) to ≤0.5% in rinse-off products.

- Documentation : Provide full toxicological dossiers, including Ames test and dermal absorption data, for regulatory submissions.

- Alternatives : Explore bioisosteric replacements (e.g., replacing hydroxyl with methoxy groups) to circumvent restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.